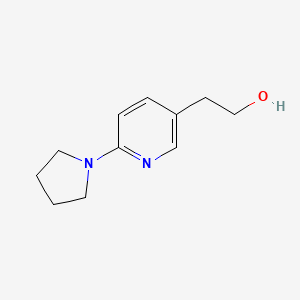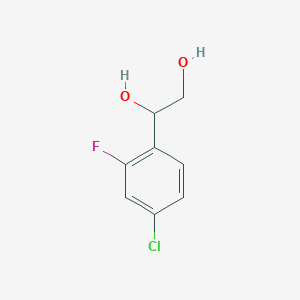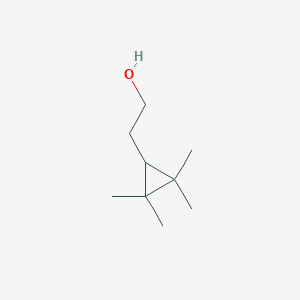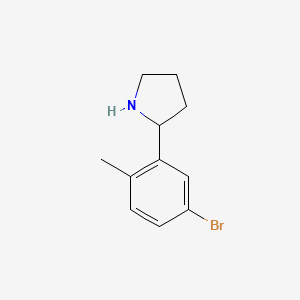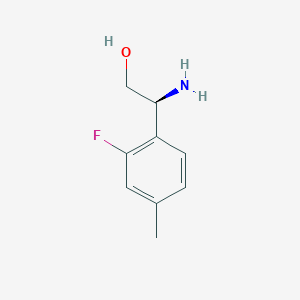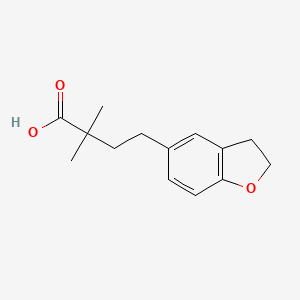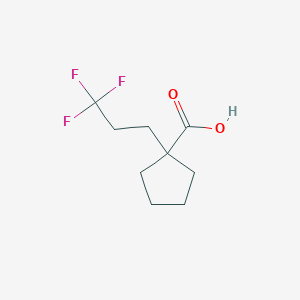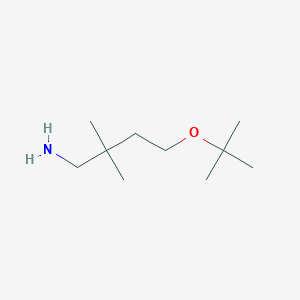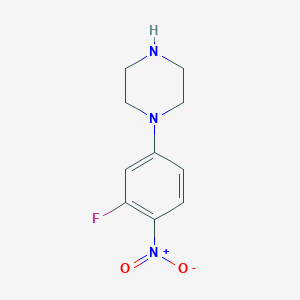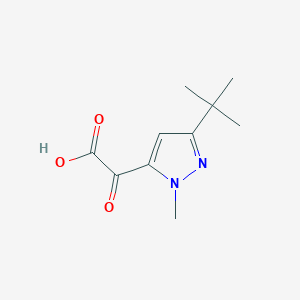
2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2-oxoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2-oxoacetic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and an oxoacetic acid moiety attached to the pyrazole ring. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2-oxoacetic acid can be achieved through a multi-step process. One common method involves the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with an appropriate aldehyde, followed by oxidation to introduce the oxoacetic acid moiety. The reaction conditions typically involve the use of a solvent such as methanol and a drying agent like magnesium sulfate to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, solvent-free conditions and environmentally friendly reagents may be employed to minimize waste and reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2-oxoacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxoacetic acid moiety to an alcohol.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2-oxoacetic acid has several scientific research applications, including:
Biology: The compound’s derivatives may exhibit biological activities, making them useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. This compound may be explored for similar therapeutic applications.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes, receptors, and other proteins, modulating their activity. The oxoacetic acid moiety may also play a role in binding to active sites or influencing the compound’s overall reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine: This compound shares the pyrazole core structure but lacks the oxoacetic acid moiety.
N-(3-tert-Butyl-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine: Another pyrazole derivative with a different functional group attached to the pyrazole ring.
Uniqueness
2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2-oxoacetic acid is unique due to the presence of both the tert-butyl and oxoacetic acid groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H14N2O3 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-(5-tert-butyl-2-methylpyrazol-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)7-5-6(12(4)11-7)8(13)9(14)15/h5H,1-4H3,(H,14,15) |
Clave InChI |
YKGUPFBIZSQCSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN(C(=C1)C(=O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



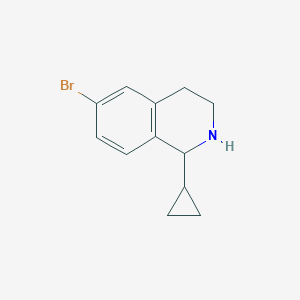

![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13594165.png)

